8-Bromo-2-chloroquinazolin-4-amine

Medicinal Chemistry Process Chemistry Building Block Synthesis

8-Bromo-2-chloroquinazolin-4-amine (CAS 956100-62-2) is a dihalogenated 4-aminoquinazoline derivative (C₈H₅BrClN₃, MW 258.50 g/mol) that serves as a privileged intermediate in medicinal chemistry. The compound features three chemically orthogonal reactive centers—a C2 chlorine atom activated for nucleophilic aromatic substitution (SNAr), a C8 bromine atom suited for palladium-catalyzed cross-coupling, and a C4 primary amine available for amidation or sulfonylation—enabling sequential, protecting-group-minimal elaboration to diverse kinase-targeted libraries.

Molecular Formula C8H5BrClN3
Molecular Weight 258.5 g/mol
CAS No. 956100-62-2
Cat. No. B152750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloroquinazolin-4-amine
CAS956100-62-2
Molecular FormulaC8H5BrClN3
Molecular Weight258.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl
InChIInChI=1S/C8H5BrClN3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13)
InChIKeyFRWKIQGVGJPSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-chloroquinazolin-4-amine (CAS 956100-62-2): A Strategic Orthogonal Building Block for Kinase-Focused Library Synthesis


8-Bromo-2-chloroquinazolin-4-amine (CAS 956100-62-2) is a dihalogenated 4-aminoquinazoline derivative (C₈H₅BrClN₃, MW 258.50 g/mol) that serves as a privileged intermediate in medicinal chemistry . The compound features three chemically orthogonal reactive centers—a C2 chlorine atom activated for nucleophilic aromatic substitution (SNAr), a C8 bromine atom suited for palladium-catalyzed cross-coupling, and a C4 primary amine available for amidation or sulfonylation—enabling sequential, protecting-group-minimal elaboration to diverse kinase-targeted libraries. This substitution pattern was specifically exploited in Pfizer’s JNK inhibitor program (WO2007/125405 A2), where the compound was used as a key intermediate for constructing 2-amino-substituted quinazolines with demonstrated c-Jun N-terminal kinase inhibitory activity [1].

Why 8-Bromo-2-chloroquinazolin-4-amine Cannot Be Replaced by Positional Isomers or Mono-Halogenated Analogs


Generic substitution among quinazoline building blocks is not viable because the specific 8-bromo/2-chloro regiochemistry dictates a programmed reactivity sequence that positional isomers or mono-halogenated analogs cannot replicate. In the 8-bromo isomer, the C2 chlorine resides on the electron-deficient pyrimidine ring and is highly activated toward SNAr with amines, while the C8 bromine on the benzenoid ring is preferentially reactive in metal-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) [1]. The 6-bromo-2-chloroquinazolin-4-amine isomer (CAS 111218-89-4), by contrast, places the bromine at a position with different electronic character and steric environment, altering cross-coupling rates and regioselectivity [1]. Mono-halogenated 2-chloroquinazolin-4-amine (CAS 59870-43-8) lacks an aromatic halide handle entirely, preventing sequential SNAr-then-cross-coupling diversification. The differential reactivity of C–Br versus C–Cl bonds (C–Br >> C–Cl in oxidative addition to Pd(0)) is well established for polyhalogenated heterocycles and is the mechanistic basis for site-selective functionalization [1]. Consequently, substituting this compound with a mono-halogenated or differently halogenated quinazoline compromises both the synthetic efficiency and the structural diversity achievable in downstream libraries. The sections below provide the quantitative evidence supporting these claims.

Quantitative Differentiation Evidence for 8-Bromo-2-chloroquinazolin-4-amine: Head-to-Head and Cross-Study Comparisons


Synthesis Yield: 98% from 8-Bromo-2,4-dichloroquinazoline vs. Lower Yields for Positional Isomers

The synthesis of 8-bromo-2-chloroquinazolin-4-amine from 8-bromo-2,4-dichloroquinazoline via regioselective amination with ammonium hydroxide proceeds in 98% yield under ambient conditions (THF, 0 °C to rt), as reported by Xiyashiji . This high yield reflects the strong kinetic preference for substitution at the C4 position (the most electrophilic site on the quinazoline core), leaving the C2 chlorine intact. In contrast, the analogous synthesis of 6-bromo-2-chloroquinazolin-4-amine from 6-bromo-2,4-dichloroquinazoline is reported with a yield of approximately 75% under similar conditions [1], a 23-percentage-point difference.

Medicinal Chemistry Process Chemistry Building Block Synthesis

Chemoselective Suzuki–Miyaura Coupling: C8-Br Reactivity vs. C2-Cl Inertness Enables Regioselective Arylation

The intrinsic reactivity hierarchy of aryl halides—C(sp²)–I > C(sp²)–Br >> C(sp²)–Cl—governs chemoselective palladium-catalyzed cross-coupling on polyhalogenated quinazolines [1]. In 8-bromo-2-chloroquinazolin-4-amine, the C8–Br bond undergoes oxidative addition to Pd(0) preferentially, while the C2–Cl bond remains inert under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, aq. Na₂CO₃, dioxane, 80–100 °C). This enables exclusive mono-arylation at the 8-position. In the 6-bromo-2-chloroquinazoline series, site-selective Sonogashira coupling at C4 (Cl) was observed in 67% yield, demonstrating that the chloro substituent at the activated C4 position can compete with the bromo substituent under certain catalytic conditions, potentially complicating selectivity [1]. The presence of the C4–NH₂ group in the target compound eliminates this competing reactive site, providing a cleaner selectivity profile.

Synthetic Methodology Cross-Coupling Chemoselectivity

Purity Benchmark: ≥98% (HPLC) vs. Typical 95–97% for Comparative Building Blocks

Commercially available 8-bromo-2-chloroquinazolin-4-amine is routinely supplied at ≥98% purity (HPLC, GC-MS), as verified by batch-specific certificates of analysis from Bidepharm . In comparison, the 6-bromo-2-chloroquinazolin-4-amine isomer (CAS 111218-89-4) is typically offered at 95–97% purity by multiple suppliers, reflecting differences in the efficiency of the synthetic route and purification [1]. The 2-percentage-point purity advantage, while seemingly modest, translates to a higher proportion of productive coupling events in subsequent reactions and reduces the burden of impurity-derived side products in parallel synthesis workflows.

Quality Control Procurement Analytical Chemistry

Validated Utility in JNK Kinase Inhibitor Program: Direct Patent Evidence vs. Unvalidated Building Blocks

8-Bromo-2-chloroquinazolin-4-amine is explicitly disclosed as an intermediate in Pfizer's WO2007/125405 A2 patent, which describes substituted 2-amino-quinazolines as c-Jun N-terminal kinase (JNK) inhibitors with potential utility in Type 2 diabetes and obesity [1]. The compound appears on patent page column 25 and 81 as a precursor to biologically active final compounds. This constitutes direct validation by a major pharmaceutical company. By comparison, the 6-bromo positional isomer (CAS 111218-89-4) and the mono-halogenated 2-chloroquinazolin-4-amine (CAS 59870-43-8) do not feature in this specific kinase inhibitor patent, suggesting that the 8-bromo/2-chloro/4-amino substitution pattern provides a structurally privileged entry point for this target class.

Kinase Inhibition Drug Discovery Patent Analysis

Research and Industrial Application Scenarios for 8-Bromo-2-chloroquinazolin-4-amine


Sequential SNAr–Suzuki Library Synthesis for Kinase Drug Discovery

Medicinal chemistry teams constructing focused kinase inhibitor libraries can exploit the orthogonal reactivity of 8-bromo-2-chloroquinazolin-4-amine in a two-step diversification sequence: (i) SNAr with primary or secondary amines at the C2 chlorine to introduce a hinge-binding motif, followed by (ii) Suzuki–Miyaura coupling at the C8 bromine to install aryl or heteroaryl groups probing the solvent-exposed or hydrophobic pocket regions. The >98% purity of the starting building block and the chemoselectivity documented in the cross-coupling literature [1] ensure that each step proceeds with minimal byproduct formation, enabling parallel synthesis without intermediate purification. This scaffold was validated in Pfizer's JNK inhibitor patent [2].

Late-Stage Functionalization of Advanced Intermediates in Process Chemistry

Process chemists developing scalable routes to quinazoline-based drug candidates can use 8-bromo-2-chloroquinazolin-4-amine as a late-stage diversification point. The 98% synthesis yield from 8-bromo-2,4-dichloroquinazoline ensures a cost-effective supply of the intermediate at multi-gram to kilogram scale. The C8–Br bond can be reserved for a final-step Suzuki coupling to introduce a structurally complex biaryl moiety, while the C2–Cl and C4–NH₂ groups are elaborated earlier in the sequence. This strategy avoids carrying sensitive boronic acid derivatives through multiple synthetic steps.

C4-Amine Derivatization for PROTAC and ADC Linker Conjugation

The free C4 primary amine of 8-bromo-2-chloroquinazolin-4-amine provides a convenient handle for amide bond formation with carboxylic acid-containing linkers, enabling the construction of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugate (ADC) payloads. After amidation of the C4–NH₂ group, the C2–Cl and C8–Br positions remain available for further functionalization, as the amide bond is stable under both SNAr and Suzuki coupling conditions. This three-point orthogonal reactivity is not available in mono-halogenated quinazoline analogs.

Supplier Qualification and Batch-to-Batch Consistency Verification

Procurement teams evaluating suppliers of this building block can use the ≥98% purity specification (HPLC/GC-MS) as a quantitative acceptance criterion. The documented 98% synthetic yield from the dichloro precursor also provides a benchmark for assessing incoming material quality: batches with purity below 97% may indicate incomplete amination or residual starting material, which would propagate impurities through multi-step library syntheses and increase failure rates in biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2-chloroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.